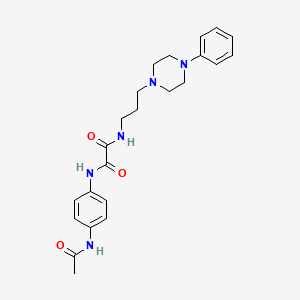

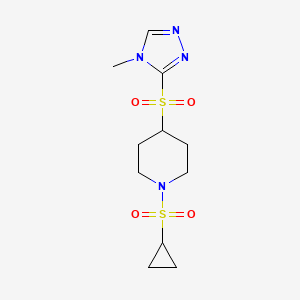

N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide” is a chemical compound used in scientific research. It has diverse applications, ranging from drug development to organic synthesis .

Molecular Structure Analysis

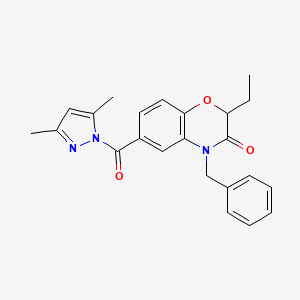

The molecular structure of “N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide” is represented by the molecular formula C13H20N2O3S . Further structural details can be found in databases like PubChem .Physical And Chemical Properties Analysis

“N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide” is characterized by the molecular formula C13H20N2O3S . Additional physical and chemical properties can be found in databases like PubChem .Scientific Research Applications

Anaplastic Lymphoma Kinase (ALK) Inhibitor

This compound has been identified as a potent and selective ALK inhibitor . ALK is a validated therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (NSCLC) .

Anticancer Agent

Piperidine derivatives, including this compound, have been utilized in different ways as anticancer agents . For example, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .

Antimicrobial Agent

Piperidine derivatives have also been used as antimicrobial agents . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .

Analgesic Agent

Piperidine derivatives have been used as analgesic agents . They have been found to have a wide variety of biological activities, and this nitrogen-bearing heterocyclic ring system and its byproducts show several essential features .

Anti-inflammatory Agent

Piperidine derivatives have been used as anti-inflammatory agents . They have been found to have a wide variety of biological activities, and this nitrogen-bearing heterocyclic ring system and its byproducts show several essential features .

Antipsychotic Agent

Piperidine derivatives have been used as antipsychotic agents . They have been found to have a wide variety of biological activities, and this nitrogen-bearing heterocyclic ring system and its byproducts show several essential features .

properties

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-18-13-7-9-15(10-8-13)12-5-3-11(4-6-12)14-19(2,16)17/h3-6,13-14H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQUTKIQIGGKQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate](/img/structure/B2358356.png)

![Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2358361.png)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2358366.png)